molecular formula C14H11N3O3 B2945820 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide CAS No. 851095-57-3

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide

Cat. No.: B2945820
CAS No.: 851095-57-3
M. Wt: 269.26
InChI Key: XNFUOTQUUSJPFH-UHFFFAOYSA-N
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Description

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a heterocyclic compound that features a furan ring, an oxadiazole ring, and a phenylacetamide moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the furan and oxadiazole rings endows the compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide typically involves the cyclization of furan-2-carboxylic acid hydrazide with appropriate reagents. One common method includes the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization to form the oxadiazole ring . The phenylacetamide moiety can be introduced through subsequent reactions involving acylation or amidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the furan ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide involves its interaction with various molecular targets. The furan and oxadiazole rings can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is unique due to the presence of the phenylacetamide moiety, which can enhance its biological activity and specificity. The combination of the furan, oxadiazole, and phenylacetamide groups provides a versatile scaffold for the development of new compounds with tailored properties.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c18-12(9-10-5-2-1-3-6-10)15-14-17-16-13(20-14)11-7-4-8-19-11/h1-8H,9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFUOTQUUSJPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701330508
Record name N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816112
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851095-57-3
Record name N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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